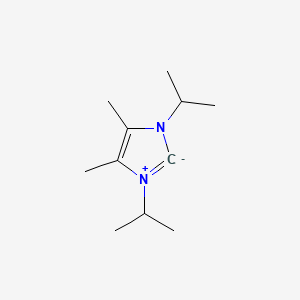
1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene
Description
1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene is a type of N-heterocyclic carbene (NHC). NHCs are a class of organic compounds that feature a divalent carbon atom with a lone pair of electrons, making them highly reactive and useful as ligands in coordination chemistry. This particular compound is known for its steric bulk and electronic properties, which make it a valuable ligand in various catalytic processes.
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C11H20N2/c1-8(2)12-7-13(9(3)4)11(6)10(12)5/h8-9H,1-6H3 |
InChI Key |
LZQXDFLELAJUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=[C-]N1C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene typically involves the following steps:
Formation of the Imidazolium Salt: The initial step involves the alkylation of an imidazole precursor with isopropyl halides to form the corresponding imidazolium salt.
Deprotonation: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide (KO-t-Bu) to generate the free carbene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The key steps remain the formation of the imidazolium salt followed by deprotonation to yield the free carbene.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene undergoes various types of reactions, including:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


